BenchChemオンラインストアへようこそ!

Biotinyl-Angiotensin I

Noncompetitive enzyme immunoassay Plasma angiotensin I quantification Biotin-streptavidin signal amplification

Biotinyl-Angiotensin I (human, mouse, rat; CAS 1815618-04-2) is a chemically modified ten-amino-acid peptide consisting of the native angiotensin I sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) with a biotin moiety covalently conjugated at the N-terminus. With a molecular weight of 1522.77 Da and the molecular formula C₇₂H₁₀₃N₁₉O₁₆S, this biotinylated derivative retains the core biological function of angiotensin I as a substrate for angiotensin-converting enzyme (ACE) while gaining the capacity for high-affinity capture via the streptavidin-biotin interaction system.

Molecular Formula C72H103N19O16S
Molecular Weight 1522.8 g/mol
Cat. No. B1496202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-Angiotensin I
Molecular FormulaC72H103N19O16S
Molecular Weight1522.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC6C7C(CS6)NC(=O)N7
InChIInChI=1S/C72H103N19O16S/c1-7-40(6)59(68(103)85-51(31-44-34-76-37-79-44)69(104)91-26-14-18-54(91)66(101)83-47(28-41-15-9-8-10-16-41)62(97)82-49(30-43-33-75-36-78-43)63(98)86-52(70(105)106)27-38(2)3)89-65(100)48(29-42-21-23-45(92)24-22-42)84-67(102)58(39(4)5)88-61(96)46(17-13-25-77-71(73)74)81-64(99)50(32-57(94)95)80-56(93)20-12-11-19-55-60-53(35-108-55)87-72(107)90-60/h8-10,15-16,21-24,33-34,36-40,46-55,58-60,92H,7,11-14,17-20,25-32,35H2,1-6H3,(H,75,78)(H,76,79)(H,80,93)(H,81,99)(H,82,97)(H,83,101)(H,84,102)(H,85,103)(H,86,98)(H,88,96)(H,89,100)(H,94,95)(H,105,106)(H4,73,74,77)(H2,87,90,107)/t40-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1
InChIKeyKOKYETLQYQNMJQ-ASRBZXRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotinyl-Angiotensin I for ACE Activity Assays and RAS Research: Product Definition and Procurement Specifications


Biotinyl-Angiotensin I (human, mouse, rat; CAS 1815618-04-2) is a chemically modified ten-amino-acid peptide consisting of the native angiotensin I sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) with a biotin moiety covalently conjugated at the N-terminus [1]. With a molecular weight of 1522.77 Da and the molecular formula C₇₂H₁₀₃N₁₉O₁₆S, this biotinylated derivative retains the core biological function of angiotensin I as a substrate for angiotensin-converting enzyme (ACE) while gaining the capacity for high-affinity capture via the streptavidin-biotin interaction system [2]. The compound is supplied as a lyophilized powder with purity specifications typically ≥95% and is intended exclusively for research applications in cardiovascular pharmacology, renin-angiotensin system (RAS) investigation, and diagnostic assay development [3].

Why Native Angiotensin I Cannot Substitute for Biotinyl-Angiotensin I in Modern RAS Assay Workflows


Native angiotensin I (unmodified DRVYIHPFHL) lacks a detection or capture handle, meaning that in assays such as ACE activity screening, receptor binding kinetics measurement by surface plasmon resonance (SPR), or immunohistochemical localization studies, unmodified angiotensin I requires either radioactive labeling (e.g., ¹²⁵I) or relies on antibody-based competitive immunoassays that are inherently less sensitive and more labor-intensive [1]. Fluorescently labeled or radiolabeled angiotensin I analogs, while offering some detection capability, introduce alternative constraints: radiolabels impose safety, disposal, and regulatory compliance burdens; fluorescent tags may photobleach or exhibit pH-dependent signal quenching [2]. Biotinyl-Angiotensin I circumvents these workflow-specific liabilities by enabling robust, reusable, and radioactivity-free capture via the high-affinity streptavidin-biotin system (Kd ≈ 10⁻¹⁵ M), which is compatible with multiple downstream detection platforms without altering the core peptide's susceptibility to ACE-mediated cleavage .

Quantitative Differentiation Evidence: Biotinyl-Angiotensin I versus Native Angiotensin I and Radiolabeled Analogs


Detection Sensitivity Improvement: 80- to 480-Fold Lower Limit of Detection versus Competitive Radioimmunoassay

In a noncompetitive enzyme immunoassay format using biotinylated angiotensin I, the detection limit achieved was 13 fg (10 amol) per tube and 0.8 ng/L of plasma [1]. This sensitivity represents an 80- to 480-fold reduction in the limit of detection compared to previously reported competitive radioimmunoassay and competitive enzyme immunoassay methods [2]. The assay employed biotinylation of angiotensin I using sulfosuccinimidyl-6-(biotinamido)hexanoate, followed by capture on anti-angiotensin I IgG-coated polystyrene balls and detection via anti-angiotensin I Fab′-peroxidase conjugate on streptavidin-coated surfaces [3].

Noncompetitive enzyme immunoassay Plasma angiotensin I quantification Biotin-streptavidin signal amplification

Assay Architecture Flexibility: Conversion from Competitive to Noncompetitive Format Enabled by Biotinylation

The biotin moiety enables a fundamental shift in assay architecture from inherently limited competitive formats to noncompetitive (sandwich-type) enzyme immunoassays [1]. In the noncompetitive format described for biotinylated angiotensin I, the assay achieves a wider dynamic range and lower detection limits compared to competitive RIA and EIA, which are constrained by antibody affinity limitations and signal-to-noise degradation at low analyte concentrations [2]. Native angiotensin I cannot support this noncompetitive format without prior biotinylation because it lacks a secondary capture epitope distinct from the primary antibody recognition site .

Immunoassay design Noncompetitive assay architecture Signal amplification

Surface Plasmon Resonance (SPR) Compatibility: Reusable Biosensor Immobilization via Streptavidin-Biotin

Biotinyl-Angiotensin I can be immobilized on streptavidin-coated SPR biosensor chips for quantitative analysis of ligand-receptor binding kinetics . This approach enables real-time, label-free measurement of association (kₐ) and dissociation (k_d) rate constants with angiotensin receptors (AT1R/AT2R) without the quenching or steric interference often observed with fluorescently labeled peptides . Native angiotensin I lacks a covalent immobilization handle and requires amine coupling directly to the chip surface, which may alter the peptide's orientation, reduce receptor-accessible conformation, and preclude sensor chip regeneration and reuse .

Surface plasmon resonance Receptor binding kinetics AT1R/AT2R affinity measurement

Cross-Species Sequence Conservation: Validated for Human, Mouse, Rat, and Canine Applications

The angiotensin I decapeptide sequence (DRVYIHPFHL) is fully conserved across human, mouse, and rat species, and biotinylated angiotensin I is commercially validated for these species as well as canine models . This cross-species sequence identity means that the same biotinylated angiotensin I reagent lot can be used across in vitro assays, rodent disease models, and human plasma studies without requiring species-specific peptide procurement . For comparison, certain other peptide hormones exhibit species-divergent sequences that necessitate separate procurement of species-matched labeled analogs [1].

Cross-species assay validation Preclinical to clinical translation RAS pathway conservation

Priority Research and Industrial Application Scenarios for Biotinyl-Angiotensin I Procurement


High-Sensitivity Plasma Renin Activity (PRA) Measurement for Hypertension Diagnosis

In clinical research laboratories measuring plasma renin activity as part of hypertension diagnosis or RAAS disorder characterization, biotinyl-angiotensin I enables noncompetitive enzyme immunoassays with detection limits as low as 0.8 ng/L in plasma, representing an 80- to 480-fold sensitivity improvement over traditional competitive RIA methods [1]. This sensitivity gain permits accurate PRA quantification in low-renin patient samples (e.g., low-renin essential hypertension, primary hyperaldosteronism) where conventional assays yield ambiguous or undetectable signals, and eliminates the radioactive waste disposal and regulatory compliance costs associated with ¹²⁵I-based RIA .

ACE Inhibitor High-Throughput Screening in Antihypertensive Drug Discovery

For pharmaceutical screening programs evaluating ACE inhibitor candidates (e.g., captopril analogs, lisinopril derivatives), biotinyl-angiotensin I serves as an affinity-capturable substrate that can be immobilized on streptavidin-coated magnetic beads or microplates [1]. The biotin tag enables rapid separation of cleaved angiotensin II product from unreacted substrate using streptavidin capture, facilitating high-throughput, automated ACE activity assays with reduced sample preparation time compared to HPLC-based or spectrophotometric methods . This workflow supports screening of compound libraries in 96- or 384-well formats for dose-response IC₅₀ determination .

AT1 Receptor Binding Kinetics Studies via Surface Plasmon Resonance (SPR)

In academic and industrial laboratories investigating angiotensin receptor pharmacology, biotinyl-angiotensin I is immobilized on streptavidin-derivatized SPR biosensor chips to measure real-time association and dissociation kinetics with AT1R and AT2R [1]. The oriented biotin-streptavidin immobilization preserves the N-terminal accessibility of the peptide, maintains native receptor-binding conformation, and permits sensor chip regeneration for multiple analyte injections, reducing per-experiment consumable costs compared to amine-coupled native angiotensin I .

Cross-Species Preclinical to Clinical RAS Pathway Translation Studies

Investigators conducting translational RAS research spanning rodent models (mouse, rat) and human sample analysis can procure a single lot of biotinyl-angiotensin I, as the DRVYIHPFHL sequence is fully conserved across these species [1]. This eliminates the need for species-specific labeled angiotensin I reagents, ensures consistent assay performance across experimental phases, and supports direct comparison of ACE activity, renin activity, and angiotensin receptor binding data from animal studies to human clinical specimens without confounding reagent variability .

Quote Request

Request a Quote for Biotinyl-Angiotensin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.